molecular formula C14H18N2O2 B10787160 cyclo(L-Phe-L-Val)

cyclo(L-Phe-L-Val)

Cat. No.: B10787160
M. Wt: 246.30 g/mol
InChI Key: OQQPOHUVAQPSHJ-RYUDHWBXSA-N
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Description

Cyclo(L-Phenylalanine-L-Valine), also known as cyclo(L-Phe-L-Val), is a diketopiperazine compound. Diketopiperazines are cyclic dipeptides that are found ubiquitously in nature. Cyclo(L-Phe-L-Val) was first isolated from marine bacteria Pseudoalteromonas sp. in 2011 and is also produced as a secondary metabolite by Streptomyces rutgerensis and Bacillus subtilis . This compound is known for its role in quorum sensing regulation, although it does not exhibit antimicrobial activity on its own .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(L-Phe-L-Val) can be synthesized through various methods. One common approach involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide L-Phenylalanine-L-Valine can be cyclized using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of cyclo(L-Phe-L-Val) often involves fermentation processes using microbial cultures. For example, marine bacteria Pseudoalteromonas sp. and soil bacteria Bacillus subtilis can be cultured under controlled conditions to produce cyclo(L-Phe-L-Val) as a secondary metabolite . The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-Phe-L-Val) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cyclo(L-Phe-L-Val) exerts its effects primarily through quorum sensing regulation. It stimulates bacteria to produce antibacterial products under low cell density conditions. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interact with bacterial signaling molecules, thereby inducing the production of secondary metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo(L-Phenylalanine-L-Proline)
  • Cyclo(L-Leucine-L-Proline)
  • Cyclo(L-Valine-L-Proline)

Uniqueness

Cyclo(L-Phe-L-Val) is unique due to its specific stereochemistry and its role in quorum sensing regulation without exhibiting direct antimicrobial activity. This distinguishes it from other diketopiperazines like cyclo(L-Phe-L-Pro), which have different biological activities and stereochemical properties .

Properties

IUPAC Name

(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQPOHUVAQPSHJ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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